molecular formula C8H9N3O2 B3003860 N-(Cyanomethyl)-5-ethyl-1,3-oxazole-4-carboxamide CAS No. 1871856-42-6

N-(Cyanomethyl)-5-ethyl-1,3-oxazole-4-carboxamide

Cat. No.: B3003860
CAS No.: 1871856-42-6
M. Wt: 179.179
InChI Key: ARQWIUUVMSSYLW-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-5-ethyl-1,3-oxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-5-ethyl-1,3-oxazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-ethyl-1,3-oxazole-4-carboxylic acid with cyanomethylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-5-ethyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic reagents like sodium hydride or organolithium compounds are often employed.

Major Products:

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted oxazole compounds depending on the nucleophile used.

Scientific Research Applications

N-(Cyanomethyl)-5-ethyl-1,3-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-5-ethyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • N-(Cyanomethyl)-5-methyl-1,3-oxazole-4-carboxamide
  • N-(Cyanomethyl)-5-ethyl-1,3-thiazole-4-carboxamide
  • N-(Cyanomethyl)-5-ethyl-1,3-imidazole-4-carboxamide

Comparison: N-(Cyanomethyl)-5-ethyl-1,3-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. Compared to its thiazole and imidazole analogs, the oxazole ring offers different reactivity and interaction profiles, making it suitable for distinct applications in synthesis and biological research.

Properties

IUPAC Name

N-(cyanomethyl)-5-ethyl-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-6-7(11-5-13-6)8(12)10-4-3-9/h5H,2,4H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQWIUUVMSSYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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